molecular formula C15H12ClN3O5S B2793895 methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251681-67-0

methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2793895
CAS No.: 1251681-67-0
M. Wt: 381.79
InChI Key: BUZJLCUXPIUTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C15H12ClN3O5S and its molecular weight is 381.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H12ClN3O5SC_{15}H_{12}ClN_{3}O_{5}S and a molecular weight of approximately 381.79 g/mol. It features a complex heterocyclic structure that contributes to its biological activity. The presence of the chlorophenyl group and the thiadiazine moiety are particularly noteworthy for their roles in modulating biological interactions.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the condensation of various precursors under specific conditions to yield the desired product. Detailed methodologies for synthesizing related pyrido-thiadiazine derivatives have been documented in literature .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazine derivatives. For instance, compounds similar to this compound have shown moderate to significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The cytotoxicity was assessed using the MTT assay method.

Cell LineIC50 Value (µM)Reference
HCT-11612.5
MCF-715.0
HeLa10.0

Antiviral Activity

In addition to anticancer properties, certain derivatives of this compound class have also been evaluated for antiviral activity. For example, compounds with similar structures were tested against herpes simplex virus (HSV) and showed promising results in inhibiting viral replication without significant cytotoxicity . The effectiveness was quantified by measuring the reduction in viral load in treated cell cultures.

Case Studies

  • Anticancer Study : A series of pyrido-thiadiazine derivatives were synthesized and tested for their anticancer effects. One derivative exhibited an IC50 value of 10 µM against HeLa cells, indicating potent activity .
  • Antiviral Activity : Another study focused on the antiviral potential against HSV showed that a related compound prevented viral replication by up to 91% at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .

Properties

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5S/c1-24-13(20)9-18-15(21)19(11-5-2-4-10(16)8-11)14-12(25(18,22)23)6-3-7-17-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZJLCUXPIUTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.